molecular formula C26H30N4OS B2648767 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1115999-25-1

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2648767
CAS No.: 1115999-25-1
M. Wt: 446.61
InChI Key: IVZPWZWZLQCQOH-UHFFFAOYSA-N
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Description

This compound is a piperidine-4-carboxamide derivative featuring a pyrimidine core substituted with a 2,5-dimethylphenylsulfanyl group at the 6-position and an N-[(4-methylphenyl)methyl] moiety. Its molecular complexity highlights the importance of substituent effects on pharmacokinetics and target binding.

Properties

IUPAC Name

1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4OS/c1-18-5-8-21(9-6-18)16-27-26(31)22-10-12-30(13-11-22)24-15-25(29-17-28-24)32-23-14-19(2)4-7-20(23)3/h4-9,14-15,17,22H,10-13,16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZPWZWZLQCQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)SC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The final compound is obtained by coupling the pyrimidine and piperidine intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a pyrimidine ring with a sulfanyl group and a piperidine moiety, along with a carboxamide functional group. The presence of 2,5-dimethylphenyl and 4-methylphenyl substituents enhances its biological activity and interaction with numerous biochemical pathways. The molecular formula is C23H32N4O2SC_{23}H_{32}N_{4}O_{2}S .

Biological Activities

Research indicates that similar compounds exhibit various biological activities, including:

  • Antiviral Properties : Compounds in this class have been evaluated for their ability to inhibit viral entry, particularly against Ebola virus (EBOV) .
  • Anticancer Activity : Some derivatives show promise in targeting specific cancer cell lines through their interaction with key cellular pathways .
  • Immunosuppressive Effects : Certain structural analogs have demonstrated immunosuppressive properties, making them candidates for further investigation in autoimmune disease treatments .

Antiviral Activity

A study assessed the anti-EBOV activity of related compounds using infectious recombinant reporter EBOV. The results indicated that modifications to the piperidine structure significantly influenced antiviral efficacy. Notably, compounds exhibiting enhanced lipophilicity showed increased potency against viral entry .

Anticancer Studies

In a recent investigation, derivatives of this compound were tested against various cancer cell lines. The findings revealed that specific substitutions on the piperidine ring led to improved selectivity for cancer cells while minimizing toxicity to normal cells. This suggests potential for development as targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Piperidine-4-Carboxamide Derivatives

  • 1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide (): Replaces the pyrimidine-sulfanyl group with a sulfonyl linkage.
  • N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide (): Includes an acetylamino group on the phenyl ring, increasing hydrophilicity. This contrasts with the target compound’s methylbenzyl group, which prioritizes lipophilicity and membrane permeability .

Pyrimidine-Based Analogues

  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Shares a pyrimidine core but lacks the piperidine-carboxamide. Fluorine and methoxy substituents influence electronic properties and hydrogen bonding, which may enhance antibacterial/antifungal activity .
  • 1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide (): Differs in the benzyl substituent (2-ethoxy vs. 4-methyl).

Functional Group Impact on Bioactivity

Sulfanyl vs. Sulfonyl Linkages

  • In contrast, sulfonyl groups () are electron-withdrawing, favoring polar interactions .

Aromatic Substitutents

  • 2,5-Dimethylphenyl (Target) : Enhances lipophilicity and steric bulk, favoring membrane penetration but possibly reducing aqueous solubility.
  • 4-Chlorophenyl () : Introduces electronegativity, which may improve binding to targets with halogen-bonding pockets .

Structural and Pharmacokinetic Data Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Activities
Target Compound 6-(2,5-Dimethylphenylsulfanyl), N-(4-methylbenzyl) C₂₆H₂₈N₄O₂S 476.60 g/mol High lipophilicity (predicted)
1-[(4-Methylphenyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide Sulfonyl, 2-phenylethyl C₂₂H₂₆N₂O₃S 422.52 g/mol Increased polarity
N-[4-(Acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide Acetylamino, sulfonyl C₂₁H₂₅N₃O₄S 415.51 g/mol Enhanced solubility
1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(2-ethoxyphenyl)methyl]piperidine-4-carboxamide 2-Ethoxybenzyl C₂₇H₃₀N₄O₂S 506.63 g/mol Moderate solubility, lower metabolic stability

Research Findings and Implications

  • Sulfanyl vs. Sulfonyl : Sulfanyl-containing compounds (e.g., target) may exhibit better tissue penetration due to reduced polarity, while sulfonyl derivatives () could favor renal excretion .
  • Aromatic Substitutions : The 4-methylbenzyl group in the target compound likely optimizes blood-brain barrier penetration compared to bulkier or polar groups (e.g., 2-ethoxy in ) .
  • Pyrimidine Core Modifications : Fluorine or methoxy groups () correlate with antimicrobial activity, suggesting the target compound’s dimethylphenylsulfanyl group may confer unique target specificity .

Biological Activity

1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a synthetic compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing data from diverse sources, including structure-activity relationships, pharmacological studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrimidine ring : Substituted with a sulfanyl group.
  • Piperidine moiety : Contributing to its pharmacological properties.
  • Carboxamide functional group : Enhancing solubility and bioavailability.

The molecular formula is C26H30N4OSC_{26}H_{30}N_{4}OS with a molecular weight of 446.61 g/mol. The unique arrangement of substituents is believed to influence its biological activity significantly.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions starting from pyrimidine derivatives. Key steps include:

  • Formation of the sulfanyl-pyrimidine intermediate .
  • Amidation with piperidine derivatives to introduce the carboxamide functionality.

The structure-activity relationship (SAR) indicates that variations in the substituents on the piperidine and pyrimidine rings can significantly alter biological activity. For instance:

SubstituentBiological Activity
2,5-DimethylphenylEnhanced antibacterial properties
4-MethylphenylIncreased enzyme inhibition

Case Studies and Research Findings

  • In Vivo Studies :
    • Animal models have demonstrated that related compounds can reduce tumor growth rates and enhance survival rates in models of breast cancer .
    • Further studies are needed to validate these findings specifically for the compound .
  • In Vitro Assays :
    • In vitro assays have shown that certain derivatives possess significant binding affinity to bovine serum albumin (BSA), indicating good pharmacokinetic properties .
  • Docking Studies :
    • Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins involved in disease pathways, suggesting mechanisms of action that warrant further exploration .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires multi-step strategies, including palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) for pyrimidine-piperidine scaffold assembly . Evidence from similar piperidinecarboxamide syntheses highlights the importance of protecting groups (e.g., benzyl for piperidine nitrogen) to prevent side reactions during sulfanyl group introduction . Reaction conditions (e.g., temperature, solvent polarity) must balance steric hindrance from dimethylphenyl groups and electronic effects of the sulfanyl moiety. Post-synthesis purification via column chromatography or preparative HPLC (as in ’s buffer system) is critical for isolating high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and stereochemical properties?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming connectivity, particularly distinguishing piperidine ring conformers and verifying substituent positions (e.g., 2,5-dimethylphenyl vs. 4-methylbenzyl groups) . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For crystallographic confirmation, single-crystal X-ray diffraction (as in ’s protocol) resolves absolute configuration and intermolecular interactions . Polarimetry or chiral HPLC may be required if stereocenters are present.

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties of the sulfanylpyrimidine core and piperidine carboxamide, identifying sites for functionalization to improve binding affinity . Molecular dynamics simulations model interactions with biological targets (e.g., kinases, GPCRs) to optimize steric and electrostatic complementarity. For example, the trifluoromethyl group in ’s analogue enhances metabolic stability via electron-withdrawing effects . Free-energy perturbation (FEP) calculations can prioritize derivatives for synthesis by estimating ΔΔG binding values.

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Cross-validate findings using orthogonal assays:

  • In vitro : Compare enzyme inhibition (e.g., fluorogenic substrates) vs. cell-based viability assays (MTT/XTT) .
  • In silico : Use cheminformatics tools (e.g., SEA, SwissTargetPrediction) to identify putative off-targets .
  • Control experiments : Test metabolites (e.g., sulfoxide derivatives from methylsulfanyl oxidation) for confounding activity .

Q. What strategies can elucidate the compound’s mechanism of action when target deconvolution is challenging?

  • Methodological Answer : Combine affinity-based proteomics (e.g., pull-down assays with biotinylated probes) and transcriptomic profiling (RNA-seq) to map interacting proteins and downstream pathways . CRISPR-Cas9 knockout screens identify genes essential for compound activity. For example, ’s benzodioxinyl analogue inhibits cholinesterase, suggesting acetylcholinesterase as a potential target . Thermal shift assays (TSA) detect protein stabilization upon ligand binding, narrowing candidate targets.

Q. How can metabolic stability and pharmacokinetic (PK) properties be systematically evaluated during preclinical development?

  • Methodological Answer :

  • In vitro : Microsomal stability assays (human/rat liver microsomes) quantify metabolic degradation rates . CYP450 inhibition screens assess drug-drug interaction risks.
  • In vivo : Radiolabeled compound tracking in rodent models measures bioavailability and tissue distribution.
  • Computational : ADMET predictors (e.g., pkCSM, SwissADME) forecast logP, BBB penetration, and half-life based on structural descriptors .

Methodological Notes

  • Synthetic Challenges : highlights lower yields in piperidinecarboxamide syntheses due to steric hindrance; microwave-assisted synthesis or flow chemistry may improve efficiency .
  • Safety : While not a basic FAQ, advanced handling protocols (e.g., ’s acute toxicity data) are critical for in vivo studies .

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